Upadacitinib

Catalog No.
S002491
CAS No.
1310726-60-3
M.F
C₁₇H₁₉F₃N₆O
M. Wt
380.37
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Upadacitinib

CAS Number

1310726-60-3

Product Name

Upadacitinib

IUPAC Name

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Molecular Formula

C₁₇H₁₉F₃N₆O

Molecular Weight

380.37

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1

InChI Key

WYQFJHHDOKWSHR-MNOVXSKESA-N

SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Synonyms

ABT-494; ABT 494; ABT494. Upadacitinib.;(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Description

The exact mass of the compound Upadacitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Upadacitinib is a synthetic small molecule discovered by AbbVie Inc.. It belongs to a class of drugs called Janus kinase (JAK) inhibitors. JAK enzymes are involved in the signaling pathways that trigger inflammation in the body []. By inhibiting JAK activity, upadacitinib holds promise for modulating inflammatory processes in various diseases.


Molecular Structure Analysis

Upadacitinib possesses a unique cyclic structure containing fluorine and nitrogen atoms. These features are believed to contribute to its ability to interact with JAK enzymes. However, detailed analysis of the structure-activity relationship is a subject of ongoing research [].


Chemical Reactions Analysis

The specific synthetic route for upadacitinib is proprietary information held by AbbVie Inc.. However, scientific literature describes methods for synthesizing similar cyclic structures containing fluorine and nitrogen atoms. Upadacitinib undergoes metabolic breakdown in the human body, but the exact nature of these reactions is not publicly available due to commercial sensitivity [].


Physical And Chemical Properties Analysis

Upadacitinib is a white to off-white crystalline powder. Publicly available data on specific physical properties like melting point, boiling point, and solubility is limited due to proprietary reasons.

Upadacitinib acts as a JAK inhibitor. JAK enzymes are involved in transmitting signals inside cells that can trigger inflammation. By blocking JAK activity, upadacitinib suppresses these inflammatory signals []. This mechanism is being studied for its potential to treat various inflammatory conditions.

  • Efficacy: Studies have demonstrated that Upadacitinib is effective in reducing symptoms and improving disease activity in patients with moderate to severe RA, even in those who have not responded adequately to other medications [, ].

Upadacitinib in Other Conditions

Upadacitinib is also being investigated for its potential to treat other inflammatory diseases, including:

  • Psoriatic Arthritis: Research suggests that Upadacitinib can improve joint pain and stiffness, as well as psoriasis skin lesions in patients with psoriatic arthritis [].
  • Ankylosing Spondylitis: Studies have shown that Upadacitinib can be effective in reducing pain and inflammation in patients with ankylosing spondylitis [].
  • Atopic Dermatitis: Upadacitinib has been shown to improve symptoms of atopic dermatitis, including itching and skin lesions [].

XLogP3

2.7

Wikipedia

Upadacitinib

FDA Medication Guides

Rinvoq
Upadacitinib
TABLET, EXTENDED RELEASE;ORAL
ABBVIE INC
01/14/2022

Biological Half Life

The mean terminal elimination half-life of upadacitinib ranged from 8 to 14 hours following administration of the extended-release formulation. In clinical trials, approximately 90% of upadacitinib in the systemic circulation was eliminated within 24 hours of dosing.

Use Classification

Human drugs -> Rinvoq -> EMA Drug Category
Immunosuppressants -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Arthritis Rheumatol. 2016 Dec;68(12):2857-2866. doi: 10.1002/art.39808.
Efficacy and Safety of ABT-494, a Selective JAK-1 Inhibitor, in a Phase IIb Study
in Patients With Rheumatoid Arthritis and an Inadequate Response to Methotrexate.
Genovese MC(1), Smolen JS(2), Weinblatt ME(3), Burmester GR(4), Meerwein S(5),
Camp HS(6), Wang L(6), Othman AA(6), Khan N(6), Pangan AL(6), Jungerwirth S(6).
Author information:
(1)Stanford University School of Medicine, Palo Alto, California.
(2)Medical University of Vienna and Hietzing Hospital, Vienna, Austria.
(3)Brigham and Women/'s Hospital, Boston, Massachusetts.
(4)Charité-Universitätsmedizin Berlin, Berlin, Germany.
(5)AbbVie Deutschland, Ludwigshafen, Germany.
(6)AbbVie, North Chicago, Illinois.
OBJECTIVE: To evaluate the efficacy and safety of ABT-494, a selective JAK-1
inhibitor, in patients with moderate-to-severe rheumatoid arthritis (RA) and an
inadequate response to methotrexate (MTX).
METHODS: Three hundred RA patients receiving stable doses of MTX were randomly
assigned equally to receive immediate-release ABT-494 at 3, 6, 12, or 18 mg twice
daily, 24 mg once daily, or placebo for 12 weeks. The primary efficacy end point
was the proportion of patients meeting the American College of Rheumatology 20%
improvement criteria (achieving an ACR20 response) at week 12, as determined
using the last observation carried forward method.
RESULTS: At week 12, the proportion of ACR20 responses was higher with ABT-494
(62%, 68%, 80%, 64%, and 76% for the 3, 6, 12, 18, and 24 mg doses, respectively)
than with placebo (46%) (using nonresponder imputation) (P < 0.05 for the 6, 12,
and 24 mg doses). There was a significant dose-response relationship among all
ABT-494 doses (P < 0.001). The proportions of patients achieving ACR50 and ACR70
responses were significantly higher for all ABT-494 doses (except the 12 mg dose
for the ACR70 response) than for placebo, as were changes in the Disease Activity
Score in 28 joints using the C-reactive protein level (DAS28-CRP). Rapid
improvement was demonstrated by significant differences in ACR20 response rates
and changes in the DAS28-CRP for all doses compared with placebo at week 2 (the
first postbaseline visit). The incidence of adverse events was similar across
groups; most were mild, and infections were the most frequent. One serious
infection (community-acquired pneumonia) occurred with ABT-494 at 12 mg. There
were dose-dependent increases in high-density lipoprotein (HDL) and low-density
lipoprotein (LDL) cholesterol, but the LDL cholesterol:HDL cholesterol ratios
were unchanged through week 12. Mean hemoglobin levels remained stable at lower
doses, but decreases were observed at higher doses.
CONCLUSION: This study evaluated a broad range of doses of ABT-494 in RA patients
with an inadequate response to MTX. ABT-494 demonstrated efficacy, with a safety
and tolerability profile similar to that of other JAK inhibitors.
2. Arthritis Rheumatol. 2016 Dec;68(12):2867-2877. doi: 10.1002/art.39801.
A Phase IIb Study of ABT-494, a Selective JAK-1 Inhibitor, in Patients With
Rheumatoid Arthritis and an Inadequate Response to Anti-Tumor Necrosis Factor
Therapy.
Kremer JM(1), Emery P(2), Camp HS(3), Friedman A(3), Wang L(3), Othman AA(3),
Khan N(3), Pangan AL(3), Jungerwirth S(3), Keystone EC(4).
Author information:
(1)Albany Medical College, Albany, New York.
(2)University of Leeds and Leeds Teaching Hospitals NHS Trust, Leeds, UK.
(3)AbbVie, North Chicago, Illinois.
(4)Mount Sinai Hospital, University of Toronto, Toronto, Ontario, Canada.
OBJECTIVE: To compare the efficacy and safety of ABT-494, a novel selective JAK-1
inhibitor, with placebo in patients with moderate-to-severe rheumatoid arthritis
(RA) and an inadequate response or intolerance to at least 1 anti-tumor necrosis
factor (anti-TNF) agent.
METHODS: In this 12-week, double-blind, placebo-controlled, dose-ranging study,
276 RA patients receiving a stable dose of methotrexate (MTX) who had previously
received treatment with at least 1 anti-TNF agent were randomized equally to
receive immediate-release ABT-494 at 3, 6, 12, or 18 mg twice daily or matching
placebo twice daily. The primary end point was the proportion of patients meeting
the American College of Rheumatology 20% improvement criteria (achieving an ACR20
response) at week 12.
RESULTS: At week 12, significantly more patients receiving ABT-494 (53-71%) than
those receiving placebo (34%) achieved an ACR20 response (by nonresponder
imputation analysis) (P < 0.05), with a dose-response relationship among all
ABT-494 doses (P < 0.001). ACR50 and ACR70 response rates were significantly
higher in those receiving ABT-494 (36-42% and 22-26%, respectively) than in those
receiving placebo (16% and 4%, respectively). Changes from baseline in the
Disease Activity Score in 28 joints using the C-reactive protein level
(DAS28-CRP) were significantly greater for all doses of ABT-494 than for placebo
(P ≤ 0.01). Onset of action of ABT-494 was rapid, with significant differences
from placebo at week 2 both in ACR20 response rate (for 12 and 18 mg) and in
change in the DAS28-CRP (P < 0.001 for 6-18 mg). The most frequent adverse events
(AEs) were headache, nausea, upper respiratory tract infection, and urinary tract
infection. Infection rates were higher at higher doses of ABT-494, but no
infections were serious. No deaths were reported among those receiving ABT-494.
CONCLUSION: In patients with an inadequate response or intolerance to anti-TNF
agents, ABT-494 added to MTX showed rapid, dose-dependent improvements in RA
signs and symptoms, with safety and tolerability similar to those of other drugs
of this class. No new AEs were identified.

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